molecular formula C15H22BNO4S B8097842 4-(Morpholinocarbonyl)thiophen-3-boronic acid pinacol ester

4-(Morpholinocarbonyl)thiophen-3-boronic acid pinacol ester

Cat. No.: B8097842
M. Wt: 323.2 g/mol
InChI Key: HELCHMQDIUVBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Morpholinocarbonyl)thiophen-3-boronic acid pinacol ester is a complex organic compound that features a morpholine ring, a thiophene ring, and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholinocarbonyl)thiophen-3-boronic acid pinacol ester typically involves multiple steps. One common approach is to start with the thiophene ring, which is then functionalized with the dioxaborolane group. The morpholine ring is introduced in a subsequent step. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring the process is safe and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Morpholinocarbonyl)thiophen-3-boronic acid pinacol ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield various reduced thiophene derivatives .

Scientific Research Applications

4-(Morpholinocarbonyl)thiophen-3-boronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Morpholinocarbonyl)thiophen-3-boronic acid pinacol ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the thiophene and morpholine rings. These interactions can influence various biological processes and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Morpholinocarbonyl)thiophen-3-boronic acid pinacol ester is unique due to the combination of the morpholine, thiophene, and dioxaborolane groups in its structure. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .

Properties

IUPAC Name

morpholin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-10-22-9-11(12)13(18)17-5-7-19-8-6-17/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELCHMQDIUVBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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